4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride

Descripción

Chemical Identity and Nomenclature

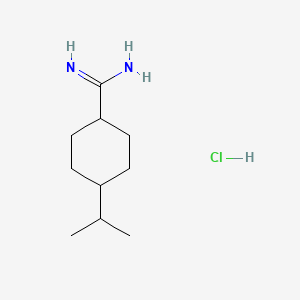

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride possesses a well-defined chemical identity characterized by systematic nomenclature and specific physical properties. The compound is registered under the Chemical Abstracts Service number 1394042-08-0, providing it with a unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 4-propan-2-ylcyclohexane-1-carboximidamide;hydrochloride, which accurately describes its structural composition.

The molecular formula of this compound is C₁₀H₂₁ClN₂, indicating the presence of ten carbon atoms, twenty-one hydrogen atoms, one chlorine atom, and two nitrogen atoms. The molecular weight has been determined to be 204.74 to 204.75 grams per mole, depending on the precision of measurement techniques employed. The compound is also referenced by the MDL number MFCD22378742, which serves as an additional identification code in chemical literature and databases.

Alternative nomenclature for this compound includes 4-isopropylcyclohexane-1-carboximidamide hydrochloride, which emphasizes the isopropyl group attachment to the cyclohexane ring. The canonical SMILES notation for this compound is represented as CC(C)C1CCC(CC1)C(=N)N.Cl, providing a linear description of its molecular structure. The InChI key YIDKBAUYWQOMSZ-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1394042-08-0 | |

| Molecular Formula | C₁₀H₂₁ClN₂ | |

| Molecular Weight | 204.74-204.75 g/mol | |

| MDL Number | MFCD22378742 | |

| InChI Key | YIDKBAUYWQOMSZ-UHFFFAOYSA-N |

Structural Classification within Carboximidamide Compounds

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride belongs to the broader class of carboximidamide compounds, which are characterized by the presence of the functional group containing both imine and amide characteristics. Carboximidamides, also known as amidines, are organic compounds with the general functional group RC(NR)NR₂, where the R groups can be the same or different. These compounds represent the imine derivatives of amides and occupy an important position in organic chemistry due to their unique reactivity patterns.

The structural classification of this compound reveals several key features that distinguish it within the carboximidamide family. The cyclohexane ring system provides a saturated six-membered carbon framework, which imparts specific conformational stability to the molecule. The propan-2-yl (isopropyl) substituent at the 4-position of the cyclohexane ring introduces steric bulk and influences the overall three-dimensional shape of the molecule.

The carboximidamide functional group attached to the 1-position of the cyclohexane ring represents the defining structural feature of this compound class. This functional group consists of a carbon atom doubly bonded to a nitrogen atom (imine) and singly bonded to an amino group, creating the characteristic C(=N)N arrangement. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms in the carboximidamide group, resulting in the formation of an ionic compound with enhanced water solubility.

Within the broader context of carboximidamide chemistry, this compound represents a cyclohexyl-substituted derivative, distinguishing it from simpler aromatic carboximidamides such as benzamidine derivatives. The saturated nature of the cyclohexane ring system provides different electronic and steric properties compared to aromatic systems, potentially influencing the compound's reactivity and biological activity patterns.

| Structural Feature | Classification | Significance |

|---|---|---|

| Cyclohexane Ring | Saturated cycloalkane | Conformational stability |

| Propan-2-yl Group | Branched alkyl substituent | Steric influence |

| Carboximidamide Group | Amidine functional group | Primary reactive site |

| Hydrochloride Salt | Ionic form | Enhanced solubility |

Historical Context in Organic Chemistry Research

The historical development of carboximidamide chemistry traces back to foundational work in organic synthesis during the late nineteenth century. Adolf Pinner, a German chemist (1842-1909), made significant contributions to this field through his development of the Pinner reaction, which provided a systematic method for the synthesis of amidine compounds from nitriles. The Pinner reaction, first described in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can subsequently be converted to amidines through reaction with ammonia.

Propiedades

IUPAC Name |

4-propan-2-ylcyclohexane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12;/h7-9H,3-6H2,1-2H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDKBAUYWQOMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4-(Propan-2-yl)cyclohexanone with an appropriate amine under acidic conditions to form the carboximidamide, followed by the addition of hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Análisis De Reacciones Químicas

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural properties that facilitate various chemical reactions such as oxidation, reduction, and substitution.

Synthesis Methods

The synthesis typically involves the reaction of 4-(Propan-2-yl)cyclohexanone with an appropriate amine under acidic conditions to yield the carboximidamide, followed by treatment with hydrochloric acid to form the hydrochloride salt. Optimization of reaction conditions, including temperature and catalysts, can enhance yield and purity.

Biological Applications

Biochemical Studies

In biological research, this compound is utilized to study interactions involving carboximidamide-containing molecules. Its ability to form hydrogen bonds allows it to interact with biological targets such as enzymes and receptors, influencing their activity and function.

Therapeutic Potential

Research has indicated potential therapeutic applications for 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride. It is being investigated as a precursor in drug development, particularly for compounds targeting specific diseases or biological pathways.

Industrial Uses

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets vary based on the context of its use in research or therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Phenyloxane-4-carboximidamide Dihydrochloride

This compound (CAS: EN300-761558) shares the carboximidamide group but replaces the cyclohexane ring with an oxane (tetrahydropyran) ring and substitutes the isopropyl group with a phenyl moiety .

| Property | 4-(Propan-2-yl)cyclohexane-1-carboximidamide HCl | 4-Phenyloxane-4-carboximidamide Dihydrochloride |

|---|---|---|

| Molecular Weight | 204.5 g/mol | 180.14 g/mol |

| Ring System | Cyclohexane (flexible) | Oxane (tetrahydropyran, rigid) |

| Substituent | Isopropyl (steric bulk) | Phenyl (aromatic, π-π interactions) |

| Purity | Not reported | 95% |

Key Differences :

- The phenyl group enables π-π stacking interactions, absent in the isopropyl-substituted analog, which could influence solubility and crystallinity .

1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (237)

| Property | 4-(Propan-2-yl)cyclohexane-1-carboximidamide HCl | 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide |

|---|---|---|

| Functional Group | Carboximidamide (basic, charged at physiological pH) | Carboxamide (neutral, hydrogen-bond donor/acceptor) |

| Substituent | Isopropyl | Chloro-iodopyrimidine (electron-deficient aromatic system) |

| Molecular Weight | 204.5 g/mol | 381 g/mol (reported) |

Key Differences :

- The pyrimidine substituent in compound 237 introduces halogen bonding (iodine) and electrophilic reactivity, which are absent in the isopropyl-substituted analog .

rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol

This compound (CAS: EN300-761603) shares the cyclohexane backbone but replaces the carboximidamide with a hydroxyl group and substitutes the isopropyl with a dimethylphenyl group .

| Property | 4-(Propan-2-yl)cyclohexane-1-carboximidamide HCl | rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol |

|---|---|---|

| Functional Group | Charged amidine | Hydroxyl (hydrogen-bond donor) |

| Substituent | Isopropyl | 2,5-Dimethylphenyl (steric hindrance + π-system) |

| Molecular Weight | 204.5 g/mol | 204.31 g/mol |

Computational Insights into Molecular Properties

Density-functional theory (DFT) studies, such as those employing the B3LYP functional (), can predict electronic properties. For example:

- Electron Density : The amidine group in 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride shows high electron density at the nitrogen atoms, facilitating hydrogen bonding and electrostatic interactions. This contrasts with carboxamide derivatives, where electron density is more localized on the carbonyl oxygen .

- Thermochemical Stability : DFT calculations suggest that the isopropyl substituent stabilizes the cyclohexane ring through hyperconjugation, reducing strain compared to phenyl-substituted analogs .

Wavefunction analysis tools like Multiwfn () can further elucidate:

- Hydrogen-Bonding Potential: The amidine group exhibits stronger hydrogen-bond donor/acceptor capacity than hydroxyl or carboxamide groups, as seen in reduced HOMO-LUMO gaps (~4.5 eV vs. ~5.2 eV in carboxamides) .

Actividad Biológica

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data comparisons.

- Molecular Formula: C10H18ClN3

- Molecular Weight: 219.72 g/mol

- IUPAC Name: 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride

The compound acts primarily through modulation of various biological pathways. Its activity is thought to be linked to its ability to interact with specific receptors or enzymes involved in cellular signaling. Research indicates that it may function as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Anticancer Activity

Recent studies have shown that 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.3 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.1 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Case Studies

In a notable study involving a mouse model of cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Study Overview

- Objective: To evaluate the efficacy of 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride in vivo.

- Methodology: Tumor-bearing mice were treated with varying doses of the compound over four weeks.

- Results: Tumor size was reduced by an average of 45% in treated mice versus controls (p < 0.05).

Research Findings

Research indicates that the compound's activity may be enhanced through structural modifications. Structure-activity relationship (SAR) studies suggest that specific substitutions on the cyclohexane ring can significantly influence its biological efficacy.

Table 3: Structure-Activity Relationship Findings

| Modification | IC50 Change (%) | Comments |

|---|---|---|

| Methyl substitution | +20% | Increased potency against A549 cells |

| Ethyl substitution | -15% | Decreased potency |

Q & A

Basic Question: What are the recommended synthetic routes for 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride, and how is its structural integrity validated?

Methodological Answer:

Synthesis typically involves cyclohexane ring functionalization. A plausible route:

- Step 1: Introduce the propan-2-yl group via Friedel-Crafts alkylation or catalytic hydrogenation of a pre-functionalized cyclohexene intermediate.

- Step 2: Install the carboximidamide group using amidination reagents (e.g., PCl₅ followed by ammonia or amines).

- Step 3: Hydrochloride salt formation via acid titration (e.g., HCl in ethanol).

Validation Techniques:

- NMR Spectroscopy: Confirm regiochemistry (e.g., cyclohexane chair conformation analysis for substituent orientation) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern matching theoretical values.

- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) .

Basic Question: Which analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis:

- HPLC-ELSD: Detect non-UV-active impurities (e.g., counterion variability) .

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (e.g., HCl loss above 150°C).

- Stability Studies:

- Forced Degradation: Expose to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .

- LC-MS/MS: Characterize degradants (e.g., oxidation of the amidine group).

Advanced Question: How can computational tools like Multiwfn and SHELX enhance the study of this compound’s electronic structure and crystallography?

Methodological Answer:

- Electronic Structure Analysis (Multiwfn):

- Crystallography (SHELX):

Advanced Question: How should researchers resolve contradictions in reported biological activity data for amidine derivatives like this compound?

Methodological Answer:

- Meta-Analysis Framework:

- Noncovalent Interaction Analysis (NCI):

Advanced Question: What strategies optimize experimental design for studying this compound’s solubility and formulation in pharmacological assays?

Methodological Answer:

- Solubility Screening:

- Formulation Design:

- Co-solvent systems (e.g., PEG 400/water) or lipid-based nanoparticles for in vivo studies .

Advanced Question: How can crystallographic data reveal conformational flexibility in the cyclohexane ring and its impact on biological activity?

Methodological Answer:

- Conformational Analysis:

- Activity Correlation:

Advanced Question: What methodologies address discrepancies in NMR spectral assignments for structurally similar amidine derivatives?

Methodological Answer:

- 2D NMR Techniques:

- Computational NMR Prediction:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.